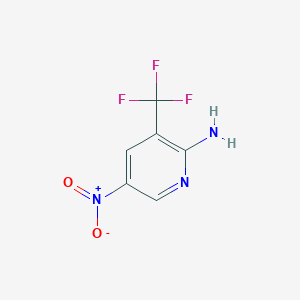
5-ニトロ-3-(トリフルオロメチル)ピリジン-2-アミン
概要
説明
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amine group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
5-Nitro-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, producing neurotransmitters such as calcitonin gene-related peptide (cgrp) receptor antagonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the production of neurotransmitters .
Result of Action
Compounds with similar structures have been found to have inhibitory effects on certain receptors .
生化学分析
Biochemical Properties
5-Nitro-3-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly due to its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding and electron-withdrawing effects. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. Additionally, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can bind to proteins, potentially altering their conformation and activity. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
5-Nitro-3-(trifluoromethyl)pyridin-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can trigger apoptosis, a programmed cell death process, by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. Additionally, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways. It is metabolized primarily by the liver, where enzymes such as cytochrome P450 oxidize the compound into more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 3-(trifluoromethyl)pyridine followed by amination. One common method includes the reaction of 3-(trifluoromethyl)pyridine with nitric acid and sulfuric acid to introduce the nitro group. The resulting 5-nitro-3-(trifluoromethyl)pyridine is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-3-(trifluoromethyl)pyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used[][3].
類似化合物との比較
Similar Compounds
- 5-Nitro-4-(trifluoromethyl)pyridin-2-amine
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUIGPQGQPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738921 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121056-94-7 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



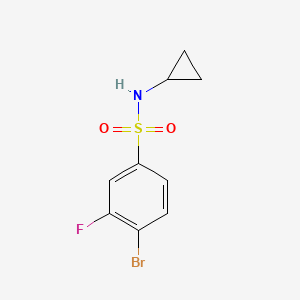
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
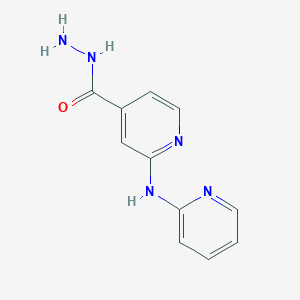
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
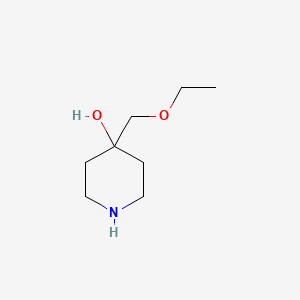
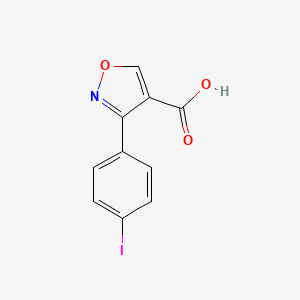
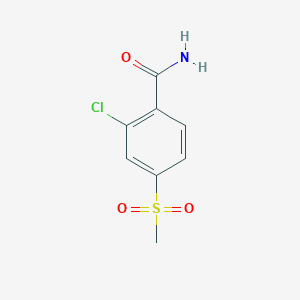
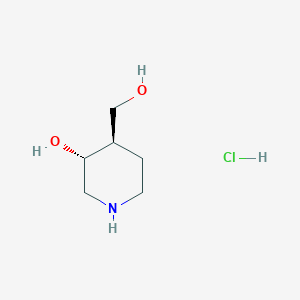
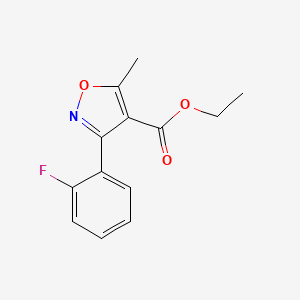
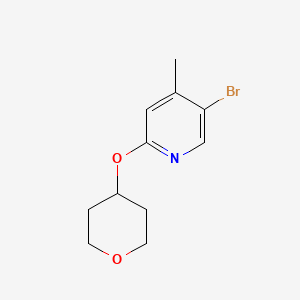

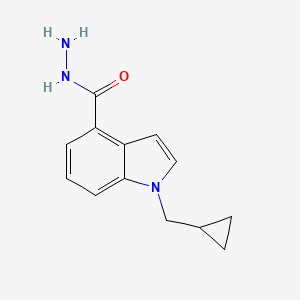
![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)
